molecular formula C7H16N12 B8451820 Melamine molybdate CAS No. 65235-34-9

Melamine molybdate

Cat. No. B8451820
M. Wt: 268.28 g/mol
InChI Key: FMXPXIONARXTLI-UHFFFAOYSA-N
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Patent
US04259491

Procedure details

Melamine molybdate was prepared in the presence of benzoic acid as follows. 5 grams of melamine, 9.68 grams of benzoic acid, and 250 ml water were dissolved together by refluxing in a 500 ml round-bottomed flask equipped with a stirrer and water-cooled condenser. 13.47 grams of ammonium dimolybdate was dissolved in 25 ml hot water and then added to the first solution. A white precipitate formed immediately.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.68 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
13.47 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C1C=CC=CC=1.[N:10]1[C:17]([NH2:18])=[N:16][C:14]([NH2:15])=[N:13][C:11]=1[NH2:12]>O.[NH4+].[O-][Mo]([O-])(=O)=O.[O-][Mo]([O-])(=O)=O>[CH4:1].[C:11]1([NH2:12])[N:13]=[C:14]([NH2:15])[N:16]=[C:17]([NH2:18])[N:10]=1.[C:11]1([NH2:12])[N:13]=[C:14]([NH2:15])[N:16]=[C:17]([NH2:18])[N:10]=1 |f:3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
9.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
13.47 g
Type
catalyst
Smiles
[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing in a 500 ml round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
ADDITION
Type
ADDITION
Details
added to the first solution
CUSTOM
Type
CUSTOM
Details
A white precipitate formed immediately

Outcomes

Product
Name
Type
product
Smiles
C.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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